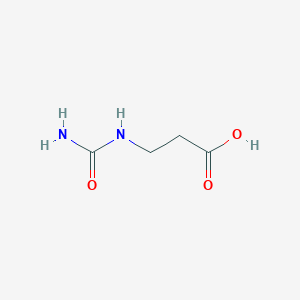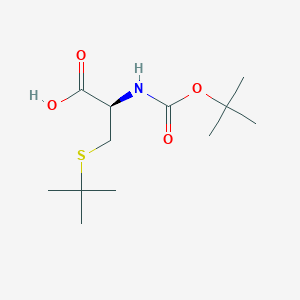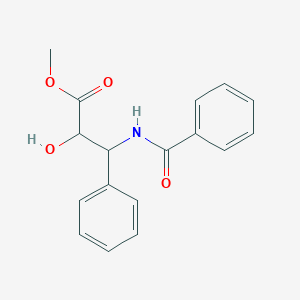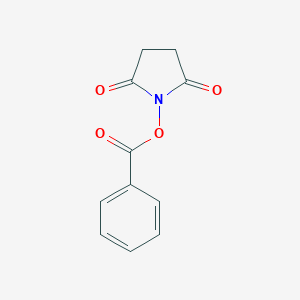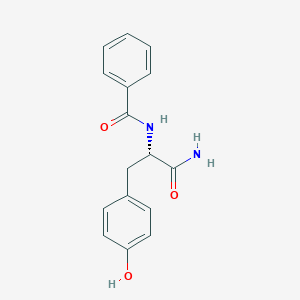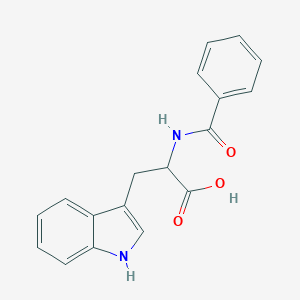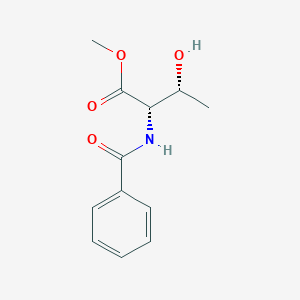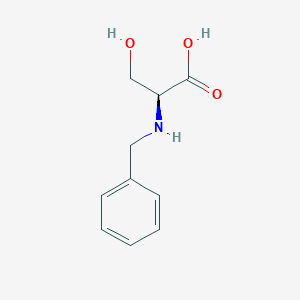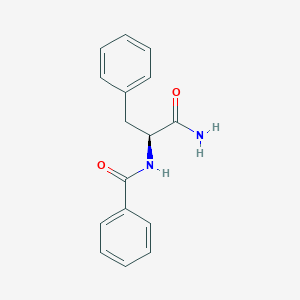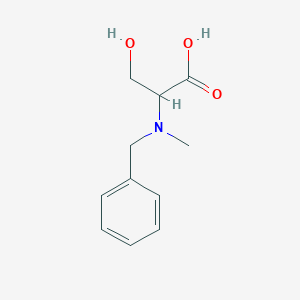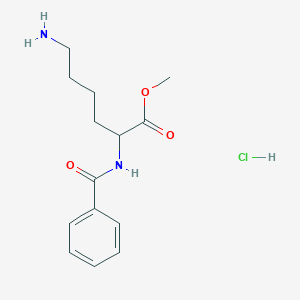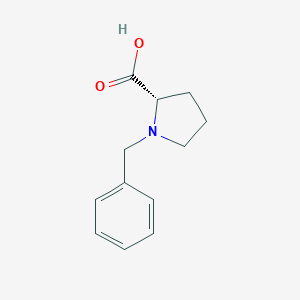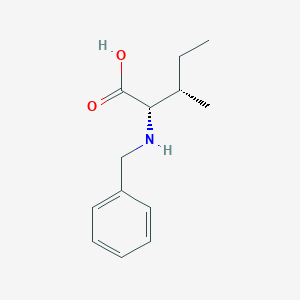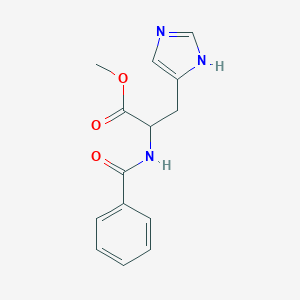
N-カルバモイル-L-アスパラギン酸
概要
説明
科学的研究の応用
N-Carbamoylaspartic acid is a critical precursor for the de novo biosynthesis of pyrimidine nucleotides . It has been studied for its effects on serum metabolites and intestinal microflora in sows . Supplementation with N-Carbamoylaspartic acid has been shown to regulate intestinal microbial composition and serum differential metabolites related to arginine, proline, phenylalanine, tyrosine, and fatty acids metabolism . This regulation may contribute to reducing backfat loss in sows and improving the birth weight and health of piglets .
作用機序
生化学分析
Biochemical Properties
N-Carbamoyl-L-aspartate plays a significant role in biochemical reactions, particularly in the pyrimidine biosynthetic pathway . It interacts with the enzyme aspartate transcarbamoylase, which catalyzes the condensation of L-aspartate and carbamoyl phosphate to form N-Carbamoyl-L-aspartate and inorganic phosphate . This interaction is a key step in the synthesis of pyrimidine molecules .
Cellular Effects
N-Carbamoyl-L-aspartate influences various cellular processes. It is involved in the lipid metabolism and has been shown to significantly decrease serum cholesterol, high-density lipoprotein, lactate dehydrogenase, and alkaline phosphatase levels in mice . It also increases the relative mRNA expression of genes related to the synthesis of pyrimidine nucleotides and polyunsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of N-Carbamoyl-L-aspartate involves its conversion to uridine, a downstream intermediate of the enzyme dihydroorotate dehydrogenase (DHODH) . This conversion is enhanced by the inhibition of the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to a significant depletion of N-Carbamoyl-L-aspartate and accumulation of uridine .
Temporal Effects in Laboratory Settings
In laboratory settings, under optimal reaction conditions and substrate concentrations, 19.2 mM N-Carbamoyl-L-aspartate was produced within 3.0 hours . This production enabled the synthesis of 15.5 mM orotate . The yields of N-Carbamoyl-L-aspartate and orotate based on the added L-aspartic acid reached 96.0% and 93.3%, respectively .
Metabolic Pathways
N-Carbamoyl-L-aspartate is involved in the pyrimidine biosynthetic pathway . It interacts with the enzyme aspartate transcarbamoylase, which catalyzes its formation from L-aspartate and carbamoyl phosphate .
準備方法
化学反応の分析
N-カルバモイルアスパラギン酸は、環化や加水分解などの様々な化学反応を起こします . この化合物は、異なる条件下でジヒドロオロト酸または5-カルボキシメチルヒダントインに環化することができます . これらの反応に使用される一般的な試薬には、シアン酸やジヒドロオロターゼなどの酵素が含まれます . これらの反応から形成される主な生成物は、ジヒドロオロト酸と5-カルボキシメチルヒダントインです .
科学研究への応用
N-カルバモイルアスパラギン酸は、ピリミジンヌクレオチドのデノボ生合成における重要な前駆体です . 母豚における血清代謝産物と腸内細菌叢への影響について研究されてきました . N-カルバモイルアスパラギン酸の補充は、腸内細菌叢の構成と、アルギニン、プロリン、フェニルアラニン、チロシン、脂肪酸代謝に関連する血清の異なる代謝産物を調節することが示されています . この調節は、母豚における背脂損失の減少と、子豚の出生体重と健康の改善に貢献する可能性があります .
類似化合物との比較
特性
IUPAC Name |
2-(carbamoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXYZVTANABHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030182 | |
| Record name | N-(Aminocarbonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-37-5, 13184-27-5 | |
| Record name | Ureidosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ureidosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 923-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ureidosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminocarbonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoylaspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(aminocarbonyl)-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMOYLASPARTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Carbamoyl-L-aspartate (CA-asp) and what is its biological relevance?
A: N-Carbamoyl-L-aspartate (CA-asp) is a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, the building blocks of DNA and RNA, and is therefore crucial for cell growth and proliferation. [, , , , , , , ]
Q2: How does CA-asp interact with its target enzyme, dihydroorotase (DHOase), and what are the downstream effects of this interaction?
A: CA-asp serves as the substrate for DHOase, the third enzyme in the de novo pyrimidine biosynthesis pathway. DHOase catalyzes the reversible cyclization of CA-asp to form L-dihydroorotate (DHO). This reaction is crucial for the continuation of the pathway and ultimately, the synthesis of pyrimidine nucleotides. [, , , , , , ]
Q3: What is the molecular formula and weight of CA-asp?
A3: The molecular formula of CA-asp is C5H8N2O5, and its molecular weight is 176.12 g/mol.
Q4: What are the key structural features of CA-asp?
A4: CA-asp contains a carboxylic acid group, an amine group, and a carbamoyl group attached to a chiral carbon center. This chiral center gives rise to the L-enantiomer, which is the biologically active form.
Q5: Are there any spectroscopic data available for CA-asp?
A5: While specific spectroscopic data for CA-asp is not provided in the given research papers, common characterization techniques for this type of compound include NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Q6: How does the structure of CA-asp relate to its activity as a substrate for DHOase?
A6: The specific arrangement of functional groups in CA-asp allows it to bind to the active site of DHOase, positioning the molecule for the cyclization reaction. The L-enantiomer is specifically recognized by the enzyme, highlighting the importance of chirality in this interaction.
Q7: How does the concentration of CA-asp affect the rate of DHOase activity?
A: Like most enzyme-substrate interactions, the rate of DHOase activity increases with increasing CA-asp concentration until a saturation point is reached, following Michaelis-Menten kinetics. [, ]
Q8: Are there any known inhibitors of DHOase that target the CA-asp binding site?
A8: While specific DHOase inhibitors targeting the CA-asp binding site are not discussed in the provided research, designing such inhibitors could be a potential strategy for developing new drugs targeting pyrimidine biosynthesis.
Q9: Can computational chemistry and modeling be used to study the interaction between CA-asp and DHOase?
A: Yes, molecular docking studies can be used to predict the binding mode of CA-asp within the active site of DHOase. Molecular dynamics simulations can further provide insights into the dynamics of this interaction. These computational approaches can be valuable tools for understanding the enzyme's mechanism and for designing potential inhibitors. []
Q10: How does pH affect the DHOase-catalyzed reaction involving CA-asp?
A: The DHOase-catalyzed reaction is pH-dependent. At acidic pH, the forward reaction (CA-asp to DHO) is favored, while at alkaline pH, the reverse reaction (DHO to CA-asp) is favored. [, , ]
Q11: What is the significance of the pH dependence of the DHOase-catalyzed reaction in a biological context?
A11: The pH dependence of the DHOase reaction may contribute to the regulation of pyrimidine biosynthesis in different cellular compartments with varying pH levels.
Q12: Have any studies investigated the stability of CA-asp under various conditions?
A12: While the provided research does not explicitly discuss the stability of CA-asp, this information would be crucial for developing formulations and storage conditions for this compound, especially if it is intended for use in further research or therapeutic applications.
Q13: Are there any analytical methods available to quantify CA-asp levels in biological samples?
A: Metabolomics studies utilizing techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) can be employed to quantify CA-asp levels in biological samples. These techniques provide valuable information about metabolic changes in response to various stimuli or disease states. [, , ]
Q14: What are the potential implications of altered CA-asp levels in a biological context?
A: Altered CA-asp levels could indicate dysregulation of the pyrimidine biosynthesis pathway, which could have implications for cell growth, proliferation, and disease states such as cancer. [, , , ]
Q15: How does CA-asp relate to the concept of metabolic profiling?
A: CA-asp, as a key metabolic intermediate, can serve as a potential biomarker in metabolic profiling studies. Changes in its abundance can provide insights into cellular processes, disease mechanisms, and responses to treatments. [, , ]
Q16: What is the role of CA-asp in the context of studying the maturation of mycelia in fungi like Pleurotus tuoliensis?
A: Research on Pleurotus tuoliensis suggests that CA-asp levels significantly increase during the mycelium physiological maturation period. This finding indicates its potential use as a marker for monitoring mycelial maturity, which is crucial for optimizing cultivation techniques and yields. []
Q17: What is the connection between CA-asp and the study of estrus-associated temperature in cows?
A: Analysis of follicular fluid in cows revealed a correlation between CA-asp levels and estrus-associated temperature. This suggests a potential link between CA-asp and reproductive processes in cows, highlighting the diverse roles this molecule may play in various biological systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


